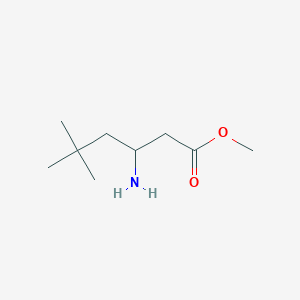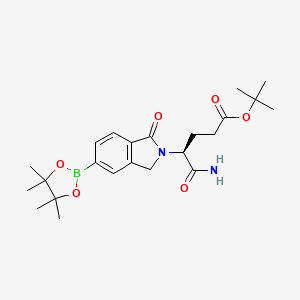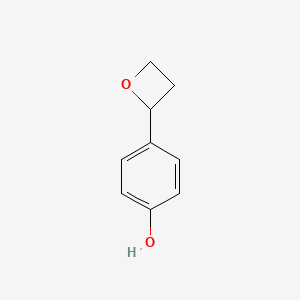
4-(Oxetan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxetan-2-yl)phenol is an organic compound featuring an oxetane ring attached to a phenol group The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-2-yl)phenol typically involves the formation of the oxetane ring followed by its attachment to a phenol group. One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring from the corresponding carbonyl compound . Another approach involves the cyclization of diols or the Paternò–Büchi reaction, which forms the oxetane ring through a [2+2] cycloaddition .
Industrial Production Methods: Industrial production of oxetane derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Photoredox methods and the use of vinyl sulfonium ions in the presence of photocatalysts have also been explored for the industrial synthesis of oxetane-containing compounds .
化学反応の分析
Types of Reactions: 4-(Oxetan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
科学的研究の応用
4-(Oxetan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-(Oxetan-2-yl)phenol involves its interaction with various molecular targets and pathways. The oxetane ring’s strained structure allows it to act as a hydrogen-bond acceptor and donor, facilitating interactions with enzymes and receptors. This compound can modulate kinase activity, making it a valuable tool in medicinal chemistry for developing kinase inhibitors .
類似化合物との比較
Oxetane: A simple four-membered ring with one oxygen atom.
Tetrahydrofuran: A five-membered ring with one oxygen atom, less strained than oxetane.
Epoxide: A three-membered ring with one oxygen atom, highly reactive due to ring strain.
Uniqueness: 4-(Oxetan-2-yl)phenol stands out due to the combination of the oxetane ring and phenol group, which imparts unique reactivity and potential bioactivity. The oxetane ring’s strain and ability to form hydrogen bonds make it a versatile scaffold in drug design and materials science .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
4-(oxetan-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9-10H,5-6H2 |
InChIキー |
CTXXHGAISMWTHK-UHFFFAOYSA-N |
正規SMILES |
C1COC1C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


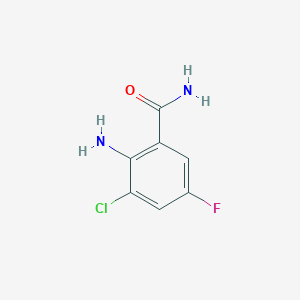
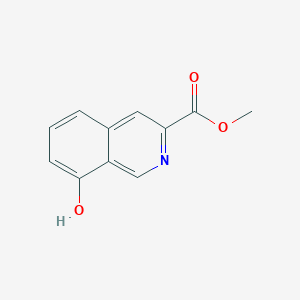
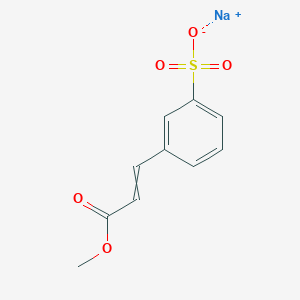
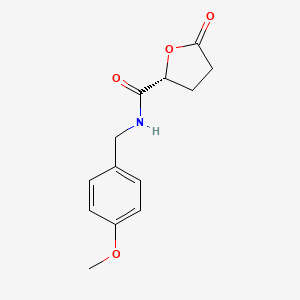
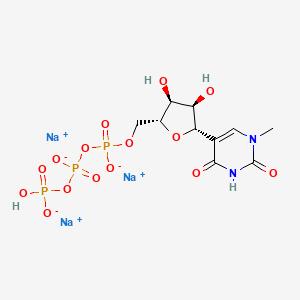

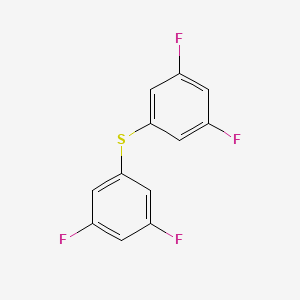
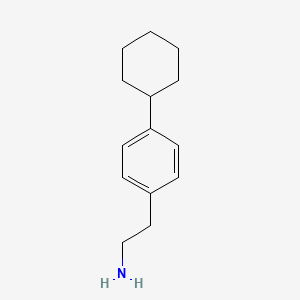


![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
